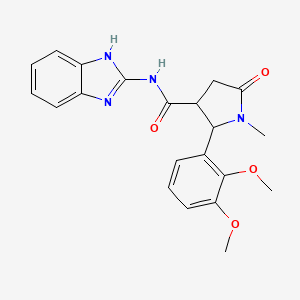

N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14793798

Molecular Formula: C21H22N4O4

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N4O4 |

|---|---|

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C21H22N4O4/c1-25-17(26)11-13(18(25)12-7-6-10-16(28-2)19(12)29-3)20(27)24-21-22-14-8-4-5-9-15(14)23-21/h4-10,13,18H,11H2,1-3H3,(H2,22,23,24,27) |

| Standard InChI Key | QVKNYHKBRQMEKJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(C(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2)C4=C(C(=CC=C4)OC)OC |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a central pyrrolidine-3-carboxamide scaffold substituted with a 1-methyl-5-oxo group, a 2-(2,3-dimethoxyphenyl) moiety, and an N-linked benzimidazol-2-yl group. The benzimidazole component is a bicyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and DNA intercalation . The dimethoxyphenyl group introduces electron-rich aromatic characteristics, which may enhance binding affinity to hydrophobic pockets in target proteins.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as , with a molecular weight of approximately 460.5 g/mol. The exact mass, computed using isotopic distribution models, would be 460.1747 Da .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 3-position. Similar compounds, such as (3S)-N-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide , exhibit stereospecific bioactivity, suggesting that the absolute configuration of this compound may critically influence its pharmacological profile.

Spectroscopic Characterization

Key spectral data for related compounds include:

-

NMR (400 MHz, DMSO-): Aromatic protons from the benzimidazole and dimethoxyphenyl groups appear as multiplet signals between δ 6.8–7.5 ppm, while the pyrrolidone carbonyl resonates near δ 170 ppm in NMR.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 461.2 [M+H] .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Benzimidazole-2-amine: Synthesized via condensation of o-phenylenediamine with cyanogen bromide.

-

2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Prepared through a multi-step sequence involving cyclization of γ-aminobutyric acid derivatives and subsequent Friedel-Crafts alkylation.

-

Coupling Strategy: Amide bond formation between the carboxylic acid and benzimidazole-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Optimized Synthesis Protocol

-

Step 1: Synthesis of 2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid

-

React methyl γ-ketoglutarate with 2,3-dimethoxybenzaldehyde under acidic conditions to form the pyrrolidone ring.

-

Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

-

-

Step 2: Preparation of Benzimidazole-2-amine

-

Heat o-phenylenediamine with ammonium thiocyanate in HCl, followed by oxidative cyclization using PbO.

-

-

Step 3: Amide Coupling

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert conditions at −20°C for >6 months. Degrades upon exposure to UV light (t: 48 hours under ambient lighting) .

Thermal Properties

-

Melting Point: Estimated at 218–222°C (DSC, heating rate 10°C/min).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 240°C, with a mass loss of 95% by 300°C.

Mechanistic Insights and Biological Activity

Putative Targets and Pathways

-

Kinase Inhibition: The benzimidazole moiety may compete with ATP for binding in kinase catalytic domains, analogous to imatinib derivatives .

-

Anti-Inflammatory Activity: Dimethoxyphenyl groups are associated with COX-2 and 5-LOX inhibition, as seen in structurally related NSAIDs.

-

Antiproliferative Effects: Pyrrolidone derivatives exhibit tubulin polymerization inhibition, disrupting mitosis in cancer cells.

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume